molecular formula C17H14N2S B11848025 1-(Naphthalen-2-yl)-3-phenylthiourea CAS No. 6335-93-9

1-(Naphthalen-2-yl)-3-phenylthiourea

Katalognummer: B11848025
CAS-Nummer: 6335-93-9
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: IPJJRJZXOAMHLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Naphthalen-2-yl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a naphthalene ring and a phenyl group attached to a thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)-3-phenylthiourea can be synthesized through the reaction of naphthalen-2-ylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction is usually complete within a few hours, and the product can be purified by recrystallization from an appropriate solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Naphthalen-2-yl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Naphthalen-2-yl)-3-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.

Wirkmechanismus

The mechanism of action of 1-(Naphthalen-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    1-(Naphthalen-2-yl)-3-phenylurea: Similar structure but with an oxygen atom instead of sulfur.

    1-(Naphthalen-2-yl)-3-phenylcarbamate: Contains a carbamate group instead of thiourea.

    1-(Naphthalen-2-yl)-3-phenylguanidine: Features a guanidine group in place of thiourea.

Uniqueness: 1-(Naphthalen-2-yl)-3-phenylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiourea group can engage in different interactions and reactions, making this compound particularly interesting for various applications.

Eigenschaften

CAS-Nummer

6335-93-9

Molekularformel

C17H14N2S

Molekulargewicht

278.4 g/mol

IUPAC-Name

1-naphthalen-2-yl-3-phenylthiourea

InChI

InChI=1S/C17H14N2S/c20-17(18-15-8-2-1-3-9-15)19-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H2,18,19,20)

InChI-Schlüssel

IPJJRJZXOAMHLE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.